molecular formula C11H14Cl3NO B14201276 3,3,3-Trichloro-2-(2-phenylethoxy)propan-1-amine CAS No. 857524-15-3

3,3,3-Trichloro-2-(2-phenylethoxy)propan-1-amine

Cat. No.: B14201276
CAS No.: 857524-15-3
M. Wt: 282.6 g/mol
InChI Key: DPRYPBVWEIQACA-UHFFFAOYSA-N
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Description

3,3,3-Trichloro-2-(2-phenylethoxy)propan-1-amine is a chemical compound with a complex structure that includes a trichloromethyl group, a phenylethoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trichloro-2-(2-phenylethoxy)propan-1-amine typically involves multiple steps. One common method includes the reaction of 3,3,3-trichloropropan-1-amine with 2-phenylethanol under specific conditions to form the desired product. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trichloro-2-(2-phenylethoxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3,3-Trichloro-2-(2-phenylethoxy)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,3,3-Trichloro-2-(2-phenylethoxy)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can participate in electrophilic reactions, while the phenylethoxy group may enhance binding affinity to certain biological targets. The amine group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-phenylethoxy)propan-1-amine: This compound lacks the trichloromethyl group but shares the phenylethoxy and amine functionalities.

    3,3,3-Trichloro-2-(2-methoxyethoxy)propan-1-amine: Similar structure but with a methoxyethoxy group instead of a phenylethoxy group.

Uniqueness

3,3,3-Trichloro-2-(2-phenylethoxy)propan-1-amine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

857524-15-3

Molecular Formula

C11H14Cl3NO

Molecular Weight

282.6 g/mol

IUPAC Name

3,3,3-trichloro-2-(2-phenylethoxy)propan-1-amine

InChI

InChI=1S/C11H14Cl3NO/c12-11(13,14)10(8-15)16-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,15H2

InChI Key

DPRYPBVWEIQACA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(CN)C(Cl)(Cl)Cl

Origin of Product

United States

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